molecular formula C13Br10O3 B13734902 Bis(pentabromophenyl) carbonate CAS No. 33374-34-4

Bis(pentabromophenyl) carbonate

Cat. No.: B13734902
CAS No.: 33374-34-4
M. Wt: 1003.2 g/mol
InChI Key: GLMRCTIBJCEHLX-UHFFFAOYSA-N
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Description

Bis(pentabromophenyl) carbonate is a brominated flame retardant known for its high thermal stability and effectiveness in reducing flammability in various materials. This compound is part of the broader class of brominated flame retardants, which are widely used in the manufacturing of electronics, textiles, and other materials to enhance their fire-resistant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(pentabromophenyl) carbonate typically involves the reaction of pentabromophenol with phosgene or a phosgene substitute under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2C6H2Br5OH+COCl2(C6H2Br5O)2CO+2HCl2 \text{C}_6\text{H}_2\text{Br}_5\text{OH} + \text{COCl}_2 \rightarrow (\text{C}_6\text{H}_2\text{Br}_5\text{O})_2\text{CO} + 2 \text{HCl} 2C6​H2​Br5​OH+COCl2​→(C6​H2​Br5​O)2​CO+2HCl

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Bis(pentabromophenyl) carbonate primarily undergoes substitution reactions due to the presence of bromine atoms, which are good leaving groups. It can also participate in transcarbonation reactions, where the carbonate group is transferred to another molecule.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which replace the bromine atoms under mild conditions.

    Transcarbonation Reactions: These reactions typically require a catalyst, such as a base or an organometallic compound, to facilitate the transfer of the carbonate group.

Major Products Formed:

Scientific Research Applications

Bis(pentabromophenyl) carbonate has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a precursor for the synthesis of other brominated compounds and as a reagent in organic synthesis.

    Biology: Its flame-retardant properties make it useful in the development of fire-resistant materials for laboratory equipment and protective clothing.

    Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be advantageous.

    Industry: It is widely used in the production of flame-retardant plastics, textiles, and electronic components .

Mechanism of Action

The flame-retardant action of bis(pentabromophenyl) carbonate is primarily due to the release of bromine radicals during combustion. These radicals interfere with the radical chain reactions that propagate the flame, effectively slowing down or extinguishing the fire. The compound acts in both the gas phase and the condensed phase, providing a comprehensive flame-retardant effect .

Comparison with Similar Compounds

Uniqueness: Bis(pentabromophenyl) carbonate is unique due to its high bromine content, which provides superior flame-retardant properties compared to other brominated compounds. Its stability and reactivity also make it a versatile compound for various applications in research and industry.

Properties

CAS No.

33374-34-4

Molecular Formula

C13Br10O3

Molecular Weight

1003.2 g/mol

IUPAC Name

bis(2,3,4,5,6-pentabromophenyl) carbonate

InChI

InChI=1S/C13Br10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23

InChI Key

GLMRCTIBJCEHLX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC(=O)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

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